molecular formula C21H22N6 B11239300 N~4~-(3,4-dimethylphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,4-dimethylphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11239300
M. Wt: 358.4 g/mol
InChI Key: ZPZSANJBLZQTKR-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with phenyl and dimethylphenyl groups

Preparation Methods

The synthesis of N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: The phenyl and dimethylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.

The major products formed from these reactions depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. It has shown promise as an inhibitor of specific enzymes and receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its interactions with proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s binding to these targets can inhibit their activity, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

The uniqueness of N4-(3,4-DIMETHYLPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents and their effects on its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-14-10-11-16(12-15(14)2)23-19-18-13-22-27(17-8-6-5-7-9-17)20(18)25-21(24-19)26(3)4/h5-13H,1-4H3,(H,23,24,25)

InChI Key

ZPZSANJBLZQTKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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